molecular formula C11H16N2O3 B13575985 tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate

tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate

Cat. No.: B13575985
M. Wt: 224.26 g/mol
InChI Key: JMQXQKQSIKPBED-UHFFFAOYSA-N
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Description

tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate is a chemical compound with the molecular formula C12H18N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. It can also be used to modify proteins and peptides for various applications .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the carbamate group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate is unique due to the presence of both a hydroxymethyl group and a carbamate group on the pyridine ring. This combination allows for versatile chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQXQKQSIKPBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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